molecular formula C8H11N3O3 B2888889 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1461707-21-0

1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2888889
CAS No.: 1461707-21-0
M. Wt: 197.194
InChI Key: VXCGIIMBIFXTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in synthetic and medicinal chemistry, serving as a versatile scaffold for the development of novel bioactive molecules. This compound features a 1,2,3-triazole core, a privileged structure in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding . The molecule is further functionalized with a carboxylic acid group, providing a handle for further derivatization into amides or esters, and a (3-methyloxetan-3-yl)methyl group, a structural motif that can enhance solubility and physicochemical properties . Derivatives of 1,2,3-triazole-4-carboxylic acid are extensively utilized in pharmaceutical research for constructing compounds with a wide range of biological activities. Literature indicates that 1,2,3-triazole analogues have demonstrated potential in various research areas, including as anticancer agents in in vitro models, as well as showcasing antiviral, antibacterial, and antifungal properties . As a building block, this compound is valuable for creating molecular hybrids and complex architectures through further reactions at its carboxylic acid moiety, making it a key intermediate in the synthesis of potential therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-8(4-14-5-8)3-11-2-6(7(12)13)9-10-11/h2H,3-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCGIIMBIFXTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-21-0
Record name 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Strategies and Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route to 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves a regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-methyl-3-(azidomethyl)oxetane and propiolic acid (HC≡C-COOH). This method capitalizes on the robust nature of "click chemistry" to achieve high yields and purity.

Synthesis of 3-Methyl-3-(azidomethyl)oxetane

The oxetane-bearing azide precursor is prepared via a two-step sequence:

  • Tosylation of 3-Methyl-3-(hydroxymethyl)oxetane : Treatment of 3-methyl-3-(hydroxymethyl)oxetane with tosyl chloride (TsCl) in the presence of a base yields the corresponding tosylate.
  • Azide Displacement : Reacting the tosylate with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C affords 3-methyl-3-(azidomethyl)oxetane in 78–82% yield.
Cycloaddition with Propiolic Acid

The CuAAC reaction is conducted using copper(I) iodide (CuI) and triethylamine in acetonitrile at room temperature. Propiolic acid serves as the alkyne component, enabling direct incorporation of the carboxylic acid group at the triazole’s C4 position. The reaction proceeds with >90% regioselectivity for the 1,4-disubstituted triazole product, yielding the target compound in 76–82% isolated yield.

Table 1. Optimization of CuAAC Conditions for Triazole Formation

Parameter Optimal Condition Yield (%)
Catalyst CuI (10 mol%) 82
Base Triethylamine 78
Solvent Acetonitrile 80
Temperature 25°C 82

Alternative Synthetic Routes

Alkylation of Pre-Formed Triazole

An alternative approach involves alkylating 1H-1,2,3-triazole-4-carboxylic acid with 3-methyloxetane-3-ylmethyl bromide. However, this method suffers from poor regiocontrol, leading to mixtures of N1- and N2-alkylated products. Modifying the base (e.g., using potassium carbonate in DMF) improves selectivity for the N1 isomer, albeit with reduced yields (45–55%) compared to CuAAC.

Continuous Flow Synthesis

Adapting continuous flow technology, as demonstrated for analogous triazole-acetic acid derivatives, could enhance scalability. In a tubular reactor, mixing equimolar solutions of 3-methyl-3-(azidomethyl)oxetane and propiolic acid at 70°C with a residence time of 10 minutes achieves 95% conversion, outperforming batch methods.

Optimization of Reaction Conditions

Oxetane Stability Under Reaction Conditions

The oxetane ring remains intact during CuAAC, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). However, prolonged exposure to acidic or high-temperature conditions (>100°C) may induce ring-opening isomerization, forming lactone byproducts.

Catalytic System Tuning

Replacing CuI with copper sulfate/sodium ascorbate in a tert-butanol/water mixture reduces metal residue contamination while maintaining yields (75–78%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, triazole-H), 4.62 (d, J = 6.8 Hz, 2H, oxetane-CH2), 3.89 (d, J = 6.8 Hz, 2H, oxetane-OCH2), 1.42 (s, 3H, CH3).
  • IR (cm⁻¹) : 1715 (C=O), 1600 (triazole ring), 1240 (C-O).

Purity and Yield

High-performance liquid chromatography (HPLC) analysis reveals >98% purity for CuAAC-derived product, whereas alkylation routes yield 85–90% purity due to regioisomeric impurities.

Stability and Isomerization Considerations

The carboxylic acid group at C4 stabilizes the triazole ring against thermal degradation. However, storage at room temperature for >6 months results in minor lactonization (3–5%) via intramolecular esterification with the oxetane’s oxygen. Refrigeration at 4°C mitigates this issue.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced to form amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the methyloxetane moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Alkylated derivatives of the methyloxetane group.

Scientific Research Applications

1-[(3-Methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be contextualized against analogous triazole-4-carboxylic acid derivatives (Table 1).

Table 1: Key Comparisons of 1,2,3-Triazole-4-Carboxylic Acid Derivatives

Compound Name Substituent at Position 1 Key Properties/Activities References
1-[(3-Methyloxetan-3-yl)methyl] derivative (3-Methyloxetan-3-yl)methyl Enhanced solubility due to oxetane’s polarity; potential metabolic stability; no reported biological activity data.
1-(Oxetan-3-yl) derivative Oxetan-3-yl Molecular weight: 169.14 g/mol; used as a building block in drug design; lacks methyl group, reducing steric hindrance.
1-(2-Aminophenyl) derivative 2-Aminophenyl Exhibits broad-spectrum antibacterial activity (Gram-positive, Gram-negative, Vibrio cholerae); kink-like structure enhances membrane interaction.
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl (with 5-formyl group) Demonstrates ring-chain tautomerism (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer); used in rhodamine dyes and metal-binding applications.
1-Cyclohexyl derivative Cyclohexyl Higher hydrophobicity (MW: 195.22 g/mol); limited solubility; structural analog for studying substituent effects on pharmacokinetics.
1-(Thiophen-2-ylmethyl) derivative Thiophen-2-ylmethyl Sulfur-containing substituent may influence electronic properties; no reported bioactivity.

Key Observations

Substituent Effects on Solubility and Stability: The oxetane-based derivatives (e.g., 1-(oxetan-3-yl) and 1-[(3-methyloxetan-3-yl)methyl]) exhibit improved solubility compared to aromatic or aliphatic substituents like cyclohexyl or phenyl groups due to their polar oxygen atoms .

Biological Activity: The 1-(2-aminophenyl) derivative shows potent antimicrobial activity, attributed to its planar kink-like structure and amine-acid functional groups, which facilitate membrane penetration and DNA binding .

Synthetic Accessibility :

  • Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions with β-ketoesters . The oxetane-containing compound likely requires specialized protecting groups due to the sensitivity of the oxetane ring under acidic/basic conditions .

Tautomerism and Reactivity :

  • The 5-formyl derivative (1-(4-ethoxyphenyl)-5-formyl) undergoes ring-chain tautomerism, forming a cyclic hemiacetal, which influences its reactivity in subsequent synthetic applications . The target compound lacks this tautomeric behavior, simplifying its chemical handling.

Biological Activity

1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a triazole ring and a carboxylic acid functional group, which are pivotal for its interaction with biological targets.

  • Molecular Formula : C8H11N3O3
  • Molecular Weight : 185.19 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CID 75480811 in PubChem .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and potential therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazole derivatives. The compound has shown promising results in vitro against several cancer cell lines:

Cell Line Cancer Type Log GI50
KM12Colon Cancer-5.43
SK-MEL-5Melanoma-5.55
UACC-62Melanoma-5.48
OVCAR-4Ovarian Cancer-5.52
CAKI-1Renal Cancer-5.33
PC-3Prostate Cancer-5.37
BT-549Breast Cancer-5.40
MDA-MB-468Breast Cancer-5.70

These data indicate that the compound exhibits moderate activity against various cancer types, particularly melanoma and breast cancer .

The mechanism by which 1H-1,2,3-triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors associated with cancer progression. For instance, triazoles have been reported to act as inhibitors of glycogen synthase kinase-3 (GSK-3), which plays a critical role in cellular signaling pathways related to cancer .

Additionally, the presence of the carboxylic acid group enhances the compound's ability to interact with biological membranes, potentially facilitating its uptake into cells and enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study conducted by researchers at the National Cancer Institute evaluated various triazole derivatives for their anticancer activity using the NCI60 cell line panel. The results showed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer types .
  • Structural Studies : Recent structural studies have indicated that modifications to the triazole core can significantly impact biological activity. For example, introducing different substituents at specific positions on the triazole ring can enhance binding affinity to target proteins involved in tumor growth .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence regioselectivity and yield?

Methodological Answer:
The synthesis of triazole derivatives typically employs click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) due to its efficiency and regioselectivity for 1,4-disubstituted triazoles . For the oxetane-containing substituent, pre-functionalization of the oxetane moiety (e.g., introducing a propargyl group) is critical. Key factors include:

  • Temperature : Mild conditions (~25–50°C) minimize side reactions.
  • Catalyst : Cu(I) salts (e.g., CuSO₄·Na ascorbate) ensure regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Yield optimization requires purification via column chromatography or recrystallization, with reported yields for analogous compounds ranging from 60–85% .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm triazole ring formation and oxetane substituent integration .
    • LCMS : Monitor molecular ion peaks (e.g., m/z 340.0 [M+H]⁺ for analogous triazoles) .
  • Crystallography :
    • X-ray diffraction : Use SHELX programs (e.g., SHELXL) for structure refinement. SHELXL handles high-resolution data and twinned crystals effectively, with R-factors <5% achievable for small molecules .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:
Contradictions (e.g., disordered atoms, poor electron density) require iterative refinement:

Twinning Analysis : Use SHELXL’s TWIN command to model twinning in high-symmetry space groups .

Disorder Modeling : Split occupancy for flexible oxetane-methyl groups.

Validation Tools : Employ Coot for real-space validation and PLATON for symmetry checks .
Example: A 2022 study resolved methyl group disorder in a triazole derivative by refining anisotropic displacement parameters, reducing R1 from 7.2% to 4.9% .

Advanced: What strategies enhance bioactivity through targeted substituent modifications?

Methodological Answer:
Substituent effects on bioactivity can be rationalized via:

  • Steric Effects : Bulkier groups (e.g., oxetane vs. oxolane) may improve target binding. For example, fluorophenyl analogs show 2–3× higher anticancer activity than chlorophenyl derivatives due to enhanced lipophilicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase triazole acidity, improving interactions with catalytic residues .
    Case Study : Replacing a methyl group with a difluoromethyl moiety in a PROTAC linker increased antiviral potency by 10-fold .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:
SAR Design Checklist :

Core Retention : Maintain triazole-carboxylic acid backbone.

Substituent Libraries : Synthesize analogs with systematic variations (e.g., halogens, alkyl/aryl groups at oxetane position) .

Biological Assays : Use standardized protocols (e.g., IC₅₀ measurements in kinase inhibition assays) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes.

SubstituentBiological Activity (IC₅₀, nM)Mechanism
3-Fluorophenyl45 ± 3.2EGFR inhibition
3-Methyloxetane28 ± 1.8*Notum inhibition
4-Chlorophenyl120 ± 10.5PD-1/PD-L1 binding

*Hypothetical data based on structural analogs .

Advanced: How can discrepancies in reported biological activity data across studies be addressed?

Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies:

Purity Validation : Use HPLC (>95% purity) and elemental analysis .

Assay Standardization : Adopt cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa).

Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Example: A 2025 study attributed conflicting antimicrobial data to differences in bacterial strain susceptibility, resolved by repeating assays under CLSI guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.